molecular formula C9H9N5O6 B3874879 5-[(2-hydroxyethyl)amino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one

5-[(2-hydroxyethyl)amino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B3874879
M. Wt: 283.20 g/mol
InChI Key: KYMTYHWWSGHHQC-UHFFFAOYSA-N
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Description

Compounds with similar structures often have similar properties. For example, diethanolamine, a compound with the formula HN(CH2CH2OH)2, is a white solid at room temperature, but its tendencies to absorb water and to supercool often result in it being found in a colorless, viscous liquid state .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines and alcohols. For example, the preparation of SM-102, a synthetic amino lipid used in mRNA-based vaccines, was first described in a patent application to lipid nanoparticles by Moderna in 2017 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, diethanolamine is soluble in water, reflecting the hydrophilic character of the secondary amine and hydroxyl groups .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, SM-102 is used in combination with other lipids to form lipid nanoparticles for the delivery of mRNA-based vaccines .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, diethanolamine was classified by the International Agency for Research on Cancer as “possibly carcinogenic to humans” (Group 2B) in 2013 .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, research on SM-102 is currently focused on its use in mRNA-based vaccines .

Properties

IUPAC Name

5-(2-hydroxyethylamino)-4,6-dinitro-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O6/c15-2-1-10-7-5(13(17)18)3-4-6(8(7)14(19)20)12-9(16)11-4/h3,10,15H,1-2H2,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMTYHWWSGHHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2-hydroxyethyl)amino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one
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5-[(2-hydroxyethyl)amino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one
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5-[(2-hydroxyethyl)amino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 4
5-[(2-hydroxyethyl)amino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 5
5-[(2-hydroxyethyl)amino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 6
Reactant of Route 6
5-[(2-hydroxyethyl)amino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one

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